

QNZ46: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: QNZ46

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This technical guide provides a comprehensive overview of the chemical compound **QNZ46**, a selective, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. This document details its chemical structure, physicochemical properties, and biological activity, including its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

QNZ46, with the IUPAC name (E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid, is a synthetic organic compound belonging to the quinazolin-4-one class. Its chemical structure is presented below.

Table 1: Chemical Identifiers and Properties of **QNZ46**

Property	Value	Reference
IUPAC Name	(E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid	
CAS Number	1237744-13-6	[1][2]
Molecular Formula	C ₂₄ H ₁₇ N ₃ O ₆	[2]
Molecular Weight	443.41 g/mol	[2][3]
SMILES	<chem>O=C(O)C1=CC=C(N2C(/C=C/C3=CC=CC(--INVALID-LINK--=O)=C3)=NC4=C(C=C(OC)C=C4)C2=O)C=C1</chem>	
Appearance	Solid powder	
Purity	≥98% (HPLC)	[2]
Solubility	Soluble to 10 mM in DMSO with gentle warming.	[2][3]
Storage	Store at room temperature.	[2][3]

Biological Activity and Mechanism of Action

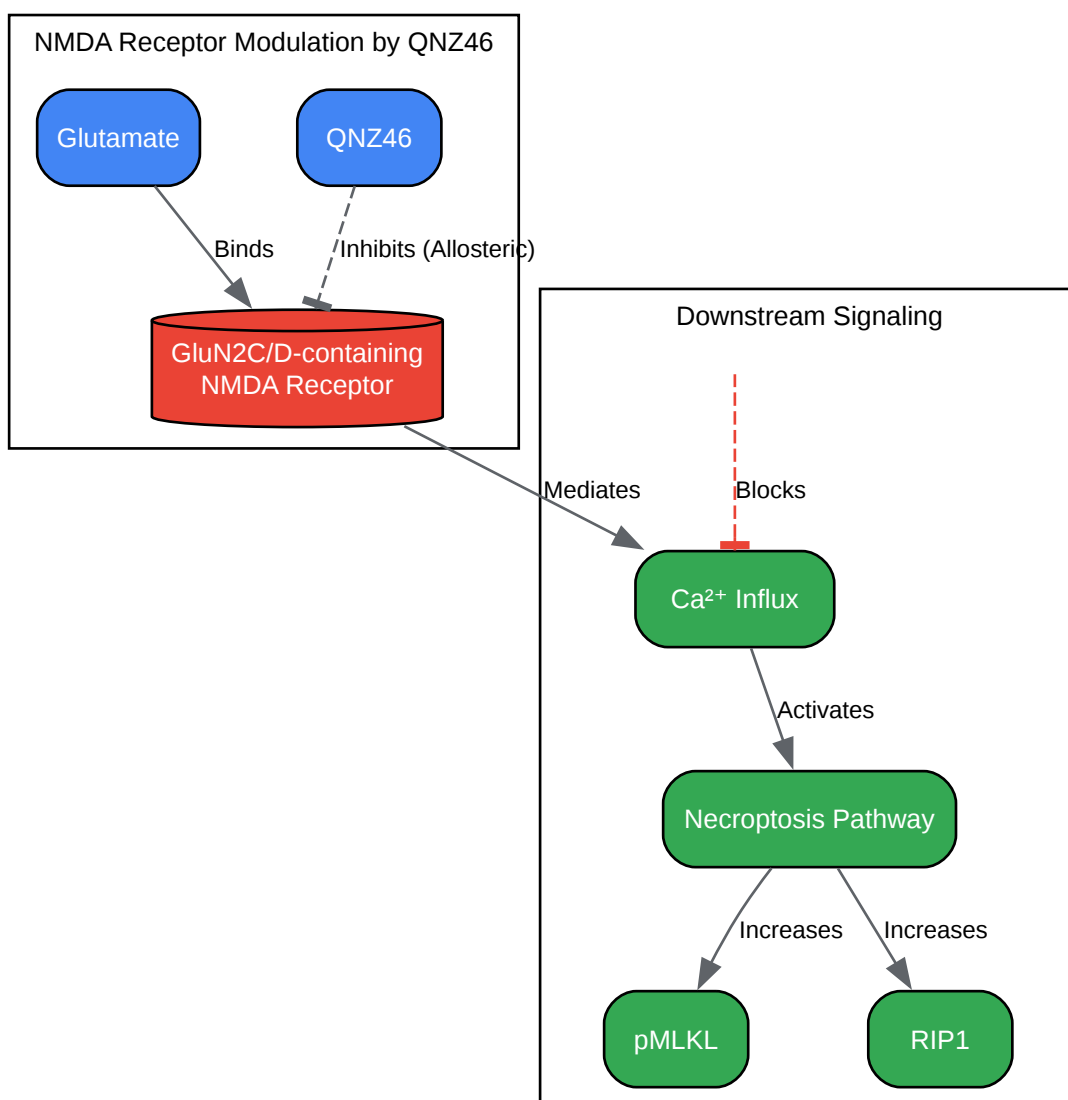
QNZ46 is a potent and selective non-competitive antagonist of NMDA receptors, demonstrating a preference for those containing the GluN2C and GluN2D subunits.[2][3] Its inhibitory action is unique in that it is dependent on the presence of glutamate but not glycine.[1] This suggests that **QNZ46** binds to a novel allosteric site that becomes accessible or has a higher affinity for the compound after glutamate binds to the GluN2 subunit.[1]

The inhibition by **QNZ46** is voltage-independent, indicating that it does not block the ion channel pore in the same manner as other NMDA receptor antagonists like MK-801.[4] By inhibiting the function of GluN2C/D-containing NMDA receptors, **QNZ46** effectively reduces the influx of calcium ions (Ca²⁺) that is typically mediated by these receptors upon activation. This reduction in calcium influx is believed to be the primary mechanism underlying its neuroprotective effects.[5]

Table 2: In Vitro Activity of **QNZ46**

Target	IC ₅₀ (μM)	Reference
GluN1/GluN2D	3	[2] [3]
GluN1/GluN2C	6	[2] [3]
GluN1/GluN2A	229	[2] [3]
GluN1/GluN2B	>300	[2] [3]
GluR1 (AMPA Receptor)	>300	[2] [3]

The signaling pathway affected by **QNZ46** begins with its binding to the GluN2C/D-containing NMDA receptor, which in turn inhibits the glutamate-mediated influx of calcium. This has been shown to have downstream effects, including the suppression of necroptosis pathways by decreasing the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and reducing the expression of Receptor-Interacting Protein 1 (RIP1).[\[5\]](#)



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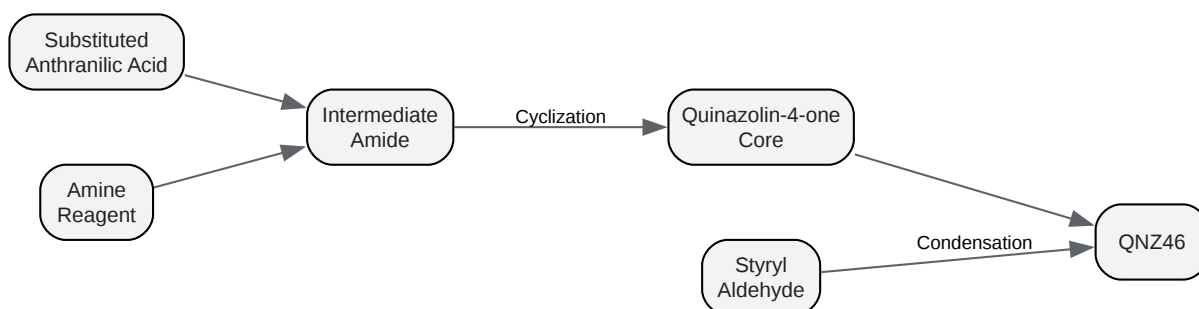
QNZ46 Signaling Pathway

Experimental Protocols

Synthesis of QNZ46

The synthesis of **QNZ46** is described by Mosley et al. in the Journal of Medicinal Chemistry (2010). The general synthetic scheme for quinazolin-4-one derivatives involves a multi-step process. While the full detailed protocol from the original paper is recommended for precise replication, the key steps generally involve the condensation of an anthranilic acid derivative

with an appropriate amine, followed by cyclization and subsequent functional group manipulations to introduce the styryl and benzoic acid moieties.



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General Synthesis Workflow

Whole-Cell Patch-Clamp Electrophysiology

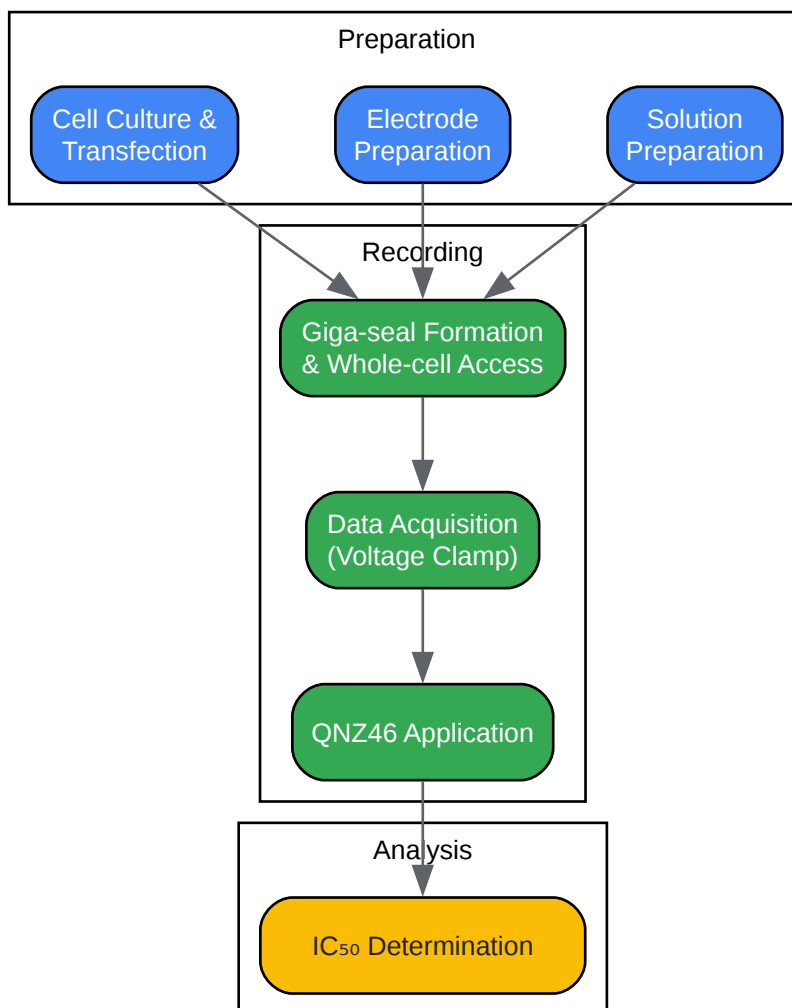
The electrophysiological effects of **QNZ46** on NMDA receptors are typically characterized using the whole-cell patch-clamp technique on cells expressing specific NMDA receptor subunits (e.g., HEK293 cells).

Methodology:

- **Cell Culture and Transfection:** HEK293 cells are cultured under standard conditions and transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).
- **Electrode Preparation:** Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2 with CsOH.
- **Recording Conditions:** Cells are continuously perfused with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.01 glycine, with pH adjusted to 7.4 with NaOH.
- **Data Acquisition:** Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV. NMDA receptor-mediated currents are evoked by the rapid application of glutamate

(e.g., 1 mM) and glycine (e.g., 0.1 mM).

- Drug Application: **QNZ46** is applied at various concentrations via the perfusion system to determine its effect on the evoked currents and to calculate the IC₅₀ value.



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Whole-Cell Patch-Clamp Workflow

In Vivo Studies

QNZ46 has been evaluated in animal models of neurological diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and ischemic stroke.

Experimental Autoimmune Encephalomyelitis (EAE) Model:

- Induction of EAE: EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG_{35–55}) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
- Treatment: **QNZ46** is administered intraperitoneally (i.p.) at a specified dose (e.g., 2 mg/kg) daily, starting at the onset of clinical signs.
- Assessment: Clinical scores are recorded daily to assess disease severity. Histological analysis of the spinal cord is performed at the end of the study to evaluate demyelination and immune cell infiltration.

Ischemic Stroke Model (Transient Middle Cerebral Artery Occlusion - tMCAO):

- Induction of Stroke: Anesthesia is induced, and the middle cerebral artery is occluded for a defined period (e.g., 60 minutes) using an intraluminal filament.
- Treatment: A single dose of **QNZ46** (e.g., 20 mg/kg) is administered i.p. at the time of reperfusion.
- Assessment: Neurological function is assessed at various time points post-stroke using a standardized scoring system. Brain infarct volume is measured 24-48 hours after the ischemic insult using TTC staining.

Conclusion

QNZ46 represents a valuable research tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. Its unique glutamate-dependent mechanism of action and selectivity offer potential avenues for the development of novel therapeutic agents for neurological disorders characterized by excitotoxicity and neuroinflammation. The experimental protocols outlined in this guide provide a foundation for the further characterization and evaluation of this promising compound.

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